molecular formula C18H25NOS2 B2794536 3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane CAS No. 1705744-65-5

3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2794536
CAS No.: 1705744-65-5
M. Wt: 335.52
InChI Key: OMQSQYDPICGSEH-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold commonly used in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets. Key substituents include:

  • Position 8: A 1-(thiophen-2-yl)cyclopentanecarbonyl moiety, combining a heteroaromatic thiophene ring with a cyclopentane carbonyl group, likely influencing receptor binding and metabolic stability .

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOS2/c1-21-15-11-13-6-7-14(12-15)19(13)17(20)18(8-2-3-9-18)16-5-4-10-22-16/h4-5,10,13-15H,2-3,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQSQYDPICGSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic octane ring, the introduction of the thiophene ring, and the attachment of the cyclopentyl group. Common synthetic routes may involve:

    Formation of the Bicyclic Octane Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the bicyclic structure.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.

    Attachment of the Cyclopentyl Group: This step may involve a Friedel-Crafts acylation reaction, where the cyclopentyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitrated or halogenated thiophene derivatives

Scientific Research Applications

3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Position 3 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Findings
Target Compound Methylsulfanyl 1-(Thiophen-2-yl)cyclopentanecarbonyl C₁₈H₂₄N₂O₂S₂ 388.53 Not explicitly reported in evidence; inferred from analogs .
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride () 2-Pyridinylsulfanyl C₁₁H₁₅N₂S·HCl 258.77 NMR data available; heteroaromatic pyridine enhances polarity .
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride () Tert-butylsulfanyl C₁₁H₂₁NS·HCl 247.82 Higher steric bulk compared to methylsulfanyl; may reduce metabolic oxidation .
8-(4-Fluorobenzyl)-3-[2-bis(4-fluorophenyl)methoxyethylidenyl]-8-azabicyclo[3.2.1]octane () Bis(4-fluorophenyl)methoxyethylidenyl 4-Fluorobenzyl C₃₃H₂₈F₄N₂O 584.59 87% yield; elemental analysis: C 67.44%, H 5.45%, N 2.56% .
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane () (3,5-Dimethylpyrazol-4-yl)sulfonyl C₂₁H₂₈N₄O₃S 416.54 Sulfonamide group enhances solubility; used in plasma stability studies .
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane () 1H-1,2,4-Triazol-1-yl 2-Bromophenylsulfonyl C₁₅H₁₇BrN₄O₂S 397.29 Bromine introduces steric and electronic effects; potential halogen bonding .

Substituent Effects at Position 3

  • Methylsulfanyl vs.
  • Tert-Butylsulfanyl () : The bulky tert-butyl group may enhance metabolic stability by shielding the sulfur atom from oxidation, whereas methylsulfanyl is more prone to metabolic degradation .

Substituent Effects at Position 8

  • Thiophene-Cyclopentanecarbonyl vs. Sulfonamide () : Sulfonamide derivatives (e.g., ) exhibit improved solubility and are often used in CNS-targeting drugs due to their ability to cross the blood-brain barrier. In contrast, the thiophene-cyclopentanecarbonyl group in the target compound may offer enhanced π-π stacking interactions with aromatic residues in target proteins .

Q & A

Q. What are the optimized synthetic routes for this compound, and how are reaction conditions tailored to maximize yield?

The synthesis typically involves multi-step routes, including cyclocondensation, cyclization, and sulfonylation. For example, cyclopropylidene intermediates are formed via [3+2] cycloaddition, followed by thiophene incorporation using Friedel-Crafts acylation. Key steps require precise control of temperature (0–5°C for cyclization) and solvent selection (e.g., dichloromethane for acylation). Purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the bicyclic framework and substituent positions, while IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 432.1543) .

Q. What are the common chemical reactions for derivatization?

The compound undergoes nucleophilic substitution at the methylsulfanyl group using sodium hydride and alkyl halides. The cyclopentanecarbonyl moiety participates in hydrolysis under acidic conditions (HCl/EtOH, reflux) to yield carboxylic acid derivatives. Thiophene rings are susceptible to electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄) .

Q. How should this compound be stored to ensure stability?

Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Use desiccants to prevent hygroscopic degradation. Handle with nitrile gloves and PPE to avoid dermal exposure .

Advanced Research Questions

Q. How can enantioselective synthesis of the azabicyclo[3.2.1]octane scaffold be achieved?

Asymmetric catalysis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures stereochemical control. For example, lipase-mediated kinetic resolution of racemic intermediates achieves >90% enantiomeric excess (ee). X-ray crystallography confirms absolute configuration .

Q. What computational strategies predict target interactions and bioactivity?

Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to dopamine D2/D3 receptors. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize ligand conformations and predict binding affinities. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with Ser193) .

Q. How should researchers address contradictions in reported biological activities?

Discrepancies in IC₅₀ values (e.g., 10 nM vs. 500 nM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration, pH). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) and control for batch-to-batch compound variability via HPLC purity checks .

Q. What methodologies elucidate structure-activity relationships (SAR) for this scaffold?

Systematic substituent variation (e.g., replacing thiophene with furan or pyridine) coupled with in vitro bioassays identifies critical groups. For instance, methylsulfanyl enhances metabolic stability compared to hydroxyl analogs. Free-Wilson analysis quantifies contributions of individual moieties to activity .

Q. How is metabolic stability assessed in preclinical studies?

Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) identify metabolic liabilities. Deuterium incorporation at labile positions (e.g., α to carbonyl) prolongs half-life .

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